molecular formula C10H13BrClO4P B14393959 4-Bromo-2-chlorophenyl diethyl phosphate CAS No. 89997-19-3

4-Bromo-2-chlorophenyl diethyl phosphate

Cat. No.: B14393959
CAS No.: 89997-19-3
M. Wt: 343.54 g/mol
InChI Key: SSMYIEAYTJCVMV-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorophenyl diethyl phosphate is a chemical reagent intended for research and development purposes. It is suited for use in laboratory-scale chemical synthesis and as a building block for the preparation of more complex molecules. This product is strictly for professional use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheets and conduct a thorough literature review to establish appropriate safety and handling protocols prior to use. Note: The information provided is a generic template. Specific data regarding this compound's applications, research value, and mechanism of action could not be confirmed from current search results and must be obtained from reliable chemical databases or direct experimental characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89997-19-3

Molecular Formula

C10H13BrClO4P

Molecular Weight

343.54 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl) diethyl phosphate

InChI

InChI=1S/C10H13BrClO4P/c1-3-14-17(13,15-4-2)16-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

SSMYIEAYTJCVMV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Chemical Profile of 4 Bromo 2 Chlorophenyl Diethyl Phosphate

While 4-Bromo-2-chlorophenyl diethyl phosphate (B84403) is a distinct chemical entity, detailed research and publicly available data for this specific molecule are limited. Its properties can be inferred from its structure and comparison with closely related and more extensively studied analogs, particularly its phosphorothioate (B77711) counterparts. The fundamental precursor for its synthesis is 4-bromo-2-chlorophenol (B165030). google.com

The table below outlines the key chemical identifiers for 4-Bromo-2-chlorophenyl diethyl phosphate, derived from its chemical name and structure.

PropertyValue
Molecular Formula C₁₀H₁₃BrClO₄P
IUPAC Name (4-bromo-2-chlorophenyl) diethyl phosphate
Molecular Weight 360.54 g/mol
CAS Number Not publicly registered

Synthesis and Precursors

The synthesis of 4-Bromo-2-chlorophenyl diethyl phosphate (B84403) would logically proceed through the esterification of its key precursor, 4-bromo-2-chlorophenol (B165030). A general and established method for creating such phosphate esters is the reaction of a phenol (B47542) with a phosphoryl chloride in the presence of a base. In this case, 4-bromo-2-chlorophenol would be reacted with diethyl chlorophosphate.

The production of the 4-bromo-2-chlorophenol intermediate is well-documented. It can be synthesized by the bromination of 2-chlorophenol. google.com This process is typically carried out at temperatures between 0°C and 60°C, and can be performed either in an inert solvent or in a melt, yielding 4-bromo-2-chlorophenol with high purity. google.com This intermediate is noted as being valuable for producing insecticidal and acaricidal active substances. google.com

Research Context and Structural Analogs

Phosphorylation and Related Esterification Reactions

Once the 4-bromo-2-chlorophenol (B165030) precursor is obtained, the next critical step is the introduction of the diethyl phosphate group. This is accomplished through a phosphorylation reaction, which forms the phosphate ester bond.

The direct synthesis of this compound involves the reaction of 4-bromo-2-chlorophenol with a suitable phosphorylating agent. A common and effective method is the use of diethyl chlorophosphate ((C₂H₅O)₂P(O)Cl). In this reaction, the phenolic proton of 4-bromo-2-chlorophenol is removed by a base, creating a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic phosphorus atom of diethyl chlorophosphate, displacing the chloride leaving group to form the desired phosphate triester.

The reaction is typically carried out in an inert solvent in the presence of a base, such as an amine (e.g., triethylamine) or an inorganic base, to neutralize the HCl byproduct.

General Reaction Scheme: 4-Br-2-Cl-C₆H₃OH + (C₂H₅O)₂P(O)Cl + Base → 4-Br-2-Cl-C₆H₃OP(O)(OC₂H₅)₂ + Base·HCl

Another viable reagent for this transformation is diethyl cyanophosphonate. This reagent offers a convenient method for the phosphorylation of phenols, often proceeding under mild conditions with good yields.

To improve efficiency, yield, and reaction conditions, several advanced phosphorylation methods have been developed. These routes can offer advantages over traditional methods, particularly in terms of safety and ease of work-up.

One such approach is surface-mediated solid-phase reaction . For example, the phosphorylation of phenols with diethyl chlorophosphonate can be carried out on the surface of magnesia (MgO) without a solvent. This method is reported to be rapid, safe, and high-yielding. The solid support facilitates the reaction, often leading to simpler purification procedures.

Phase-transfer catalysis represents another advanced strategy. This technique is useful when the reactants are in different phases (e.g., a water-insoluble organic substrate and an aqueous base). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the migration of the phenoxide anion from the aqueous phase to the organic phase where it can react with the diethyl chlorophosphate. This can enhance the reaction rate and eliminate the need for harsh, anhydrous conditions.

Derivatization and Analogue Synthesis Approaches

This compound and its precursor, 4-bromo-2-chlorophenol, can be used as starting materials for the synthesis of various analogues with different biological or physical properties. These derivatizations often target the phosphate group or use the substituted phenyl ring as a scaffold for further modifications.

A prominent example of analogue synthesis is the production of the insecticide Profenofos , which is O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate. wikipedia.org The synthesis starts with 4-bromo-2-chlorophenol and involves reaction with O,O-diethyl phosphorochloridothioate, followed by further steps to replace one of the ethyl groups with a propylthio group. google.com A detailed synthetic route involves reacting 4-bromo-2-chlorophenol with O,O-diethyl thiophosphoryl chloride to yield an intermediate, which is then further modified. google.com

Other derivatization approaches include modifying the structure more significantly. For instance, the 4-bromo-2-chlorophenol precursor has been used to synthesize more complex molecules, such as 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, through an esterification reaction with a substituted carboxylic acid. nih.gov Furthermore, derivatization can occur at the phosphate moiety itself, leading to compounds like [(E)-1-(2-bromo-4-chlorophenyl)-2-chloroethenyl] diethyl phosphate, where a substituted vinyl group is attached to the phosphate. uni.lu

Table 2: Examples of Derivatization and Analogue Synthesis
Starting CompoundReaction TypeResulting Analogue/DerivativeSignificance
4-bromo-2-chlorophenolMulti-step thiophosphorylationProfenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate)Active ingredient in insecticides wikipedia.org
4-bromo-2-chlorophenolEsterification4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylateSynthesis of complex molecular structures with potential biological activity nih.gov
Diethyl phosphate moietyModification of the phosphate group[(E)-1-(2-bromo-4-chlorophenyl)-2-chloroethenyl] diethyl phosphateCreation of vinyl phosphate derivatives uni.lu

Innovations in Synthetic Protocols

Recent advancements in synthetic chemistry offer promising avenues for the synthesis of organophosphates like this compound with improved efficiency, safety, and sustainability.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, presents several advantages for organophosphate synthesis. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

A key benefit of flow chemistry in this context is enhanced safety. The synthesis of organophosphates often involves highly reactive and toxic intermediates. In a flow system, these hazardous materials are generated and consumed in small volumes within the reactor, minimizing the risk of accidental release and exposure. The high surface-area-to-volume ratio in microreactors also allows for efficient heat dissipation, which is crucial for controlling highly exothermic reactions that are common in phosphorylation processes.

While specific applications to the synthesis of this compound are not extensively documented, the general principles of flow chemistry are highly applicable. The precise control and enhanced safety offered by flow reactors make them an attractive platform for the synthesis of this and other organophosphate compounds.

Catalytic methods for the esterification of phenols provide efficient and selective routes to organophosphate esters. Various catalytic systems have been developed to facilitate the formation of the P-O bond.

Phase transfer catalysis is one such approach that has been successfully employed for the esterification of phenols with acid chlorides in a biphasic aqueous-organic medium. researchgate.net This method can enhance reaction rates and yields by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the phosphorylating agent occurs.

Organocatalysis also offers valuable strategies. For instance, the organic dye Rose Bengal has been shown to catalyze the cross-dehydrogenative coupling of diarylphosphine oxides with phenols at room temperature, providing a metal-free route to organophosphinates. organic-chemistry.org Another example is the use of triphenylphosphine (B44618) oxide (TPPO) in combination with oxalyl chloride as a highly efficient coupling system for the esterification of alcohols and carboxylic acids under mild and neutral conditions. nih.gov

Furthermore, metal-supported catalysts, such as zinc-loaded Montmorillonite K-10, have been used for the solvent-free synthesis of phenolic esters from phenols and acetic anhydride. jetir.org While this example pertains to carboxylate esters, similar principles of solid-supported catalysis could be adapted for the synthesis of phosphate esters. The development of novel catalyst compositions, including those based on titanium, zirconium, or aluminum, also holds promise for efficient esterification reactions in the synthesis of organophosphorus compounds. google.com

The following table provides an overview of different catalytic approaches applicable to esterification.

Catalytic ApproachCatalyst ExampleKey Advantages
Phase Transfer CatalysisTetrabutylammonium chlorideEnhanced reaction rates in biphasic systems
OrganocatalysisRose Bengal, Triphenylphosphine oxideMetal-free, mild reaction conditions
Heterogeneous CatalysisZinc-loaded Montmorillonite K-10Catalyst recyclability, solvent-free conditions
Metal-based CatalysisTitanium, Zirconium, or Aluminum complexesHigh efficiency in esterification

Abiotic Transformation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, primarily through reactions with water (hydrolysis), interaction with light (photolysis), and oxidation.

Specific kinetic data for the hydrolysis of this compound is not readily found in published research. However, the fundamental chemistry of organophosphate esters provides a clear model for its hydrolytic degradation. The central point of reactivity is the phosphorus atom, which is susceptible to nucleophilic attack by water. This reaction leads to the cleavage of one of the phosphate ester bonds.

The primary hydrolytic pathway is expected to involve the cleavage of the P-O-aryl bond, which is typically the most labile ester linkage in such compounds. This process would yield two main products: 4-bromo-2-chlorophenol and diethyl phosphate. The rate of this hydrolysis is highly dependent on pH, with significantly faster degradation observed under alkaline (high pH) conditions compared to neutral or acidic environments, a characteristic feature of many organophosphate pesticides.

Table 1: Expected Hydrolytic Degradation Products of this compound

Reactant Degradation Pathway Primary Products
This compound Hydrolysis (P-O-Aryl Bond Cleavage) 4-bromo-2-chlorophenol
Diethyl phosphate

Photochemical degradation, or photolysis, involves the breakdown of a molecule upon absorbing light energy, particularly in the ultraviolet (UV) spectrum of sunlight. While specific photolysis studies on this compound are scarce, research on structurally similar organophosphates, such as the pesticide prothiofos, indicates that the primary photochemical event is the cleavage of the P-O-aryl linkage. It is therefore plausible that exposure to sunlight would induce a similar degradation pathway for this compound, contributing to its transformation in surface waters and on treated surfaces.

Biotic Transformation Mechanisms

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms and through the enzymatic processes within larger organisms.

Microorganisms play a crucial role in the environmental breakdown of organophosphates. Certain bacteria have evolved enzymatic machinery, such as phosphotriesterases, capable of hydrolyzing the ester bonds of these compounds to utilize them as a source of phosphorus or carbon for growth.

Studies on the closely related pesticide Profenofos have identified bacterial strains, including species of Bacillus, that can degrade the molecule. researchgate.net The primary metabolic step in these processes is the hydrolysis of the P-O-aryl bond to yield 4-bromo-2-chlorophenol. researchgate.net This resulting phenolic compound is then typically incorporated into central metabolic pathways, like the TCA cycle, and further mineralized. researchgate.net This serves as a strong model for the likely microbial degradation of this compound, suggesting that bioremediation strategies using bacteria equipped with potent phosphotriesterases could be effective for contaminated sites.

In higher organisms, including mammals, the primary mechanism for detoxifying organophosphates is enzymatic hydrolysis in the liver. While direct metabolic data for this compound is unavailable, extensive research on the analogous pesticide Profenofos offers significant insight.

The metabolism of Profenofos is known to be mediated by cytochrome P450 (CYP) enzymes, specifically CYP2B6, CYP2C19, and CYP3A4. nih.gov These enzymes catalyze the transformation of Profenofos into its main, biologically inactive metabolite, 4-bromo-2-chlorophenol (BCP). nih.gov Given the identical aromatic leaving group, it is highly probable that these same enzymes would be responsible for the primary detoxification of this compound via the same hydrolytic cleavage. The kinetic parameters for the formation of BCP from Profenofos by these key human CYP enzymes are detailed in the table below, serving as an important reference for the potential biotransformation of its diethyl phosphate analog.

Table 2: Michaelis-Menten Kinetic Parameters for the Metabolism of Analogue Compound Profenofos to 4-bromo-2-chlorophenol (BCP) by Human CYP Enzymes. nih.gov

Enzyme Km (μM) Vmax (nmol BCP/min/nmol CYP) Intrinsic Clearance (Vmax/Km) (mL/min/nmol CYP)
CYP2B6 1.02 47.9 46.9
CYP2C19 0.52 25.1 48.8
CYP3A4 18.9 19.2 1.02

Additionally, other esterases, such as carboxylesterases, likely play a role in the metabolism of the diethyl phosphate moiety itself, potentially through the sequential hydrolysis of the ethyl groups. Studies on other diethyl phosphonate (B1237965) compounds have shown that mono-hydrolysis of the phosphonate esters is a major metabolic pathway. nih.gov

Identification of Biotransformation Products (e.g., 4-bromo-2-chlorophenol)

The biotransformation of organophosphate esters is a critical process influencing their environmental persistence and toxicity. A primary degradation pathway for compounds containing a 4-bromo-2-chlorophenyl moiety is the enzymatic hydrolysis of the phosphate ester bond. This reaction cleaves the molecule, yielding diethyl phosphate and the phenolic metabolite, 4-bromo-2-chlorophenol (BCP). nih.gov

Studies on the closely related organophosphate profenofos, which shares the same 4-bromo-2-chlorophenol group, have provided significant insights into this metabolic process. The detoxification of profenofos to BCP is mediated by cytochrome P-450 (CYP) enzymes in the liver. nih.gov In vitro experiments using human liver microsomes and recombinant human CYPs have identified specific enzymes responsible for this transformation. Of nine CYPs studied, CYP3A4, CYP2B6, and CYP2C19 were shown to metabolize profenofos to BCP. Kinetic analyses indicate that CYP2C19 and CYP2B6 are the most efficient catalysts for this detoxification reaction. nih.gov This enzymatic process is a crucial mechanism for breaking down the parent organophosphate ester into less complex, though still environmentally relevant, products. The formation of 4-bromo-2-chlorophenol is therefore a key indicator of the biological degradation of this compound in exposed organisms. nih.govresearchgate.net

Environmental Transport and Distribution Dynamics

Long-Range Atmospheric and Oceanic Transport of Organophosphate Esters

Organophosphate esters (OPEs), including halogenated variants like this compound, are recognized as emerging organic pollutants with the potential for long-range environmental transport (LRET). murdoch.edu.au Their semi-volatile nature allows them to be transported significant distances from their sources via atmospheric currents. Evidence of this transport is found in their detection in remote environments such as the Arctic and Antarctic, far from major industrial or population centers. murdoch.edu.au

OPEs can exist in the atmosphere in both the gas phase and associated with particulate matter. This partitioning influences their transport dynamics; while particle-bound compounds are subject to deposition, gaseous OPEs can be transported over greater distances. murdoch.edu.au Water is also a significant medium for the long-distance transport of OPEs, with modeling studies predicting half-lives for some chlorinated OPEs in water between 121 and 212.5 days. murdoch.edu.au Ocean currents can carry dissolved OPEs and those sorbed to marine plastics, contributing to their distribution in polar regions. murdoch.edu.au The presence of OPEs in polar snow and ice serves as a clear indicator of their capacity for global distribution through a combination of atmospheric and oceanic pathways. murdoch.edu.au

Air-Water Interfacial Exchange Processes

The interface between air and water is a dynamic boundary that largely governs the environmental distribution and fate of OPEs. The movement of these compounds across this interface is controlled by several key processes, including atmospheric deposition (both wet and dry), diffusion, and volatilization from water back into the atmosphere. Atmospheric deposition is considered a primary route for the entry of OPEs into aquatic ecosystems.

Studies on the Great Lakes have shown that for most OPEs, there is a net gas-phase deposition into the water, meaning the flux from air to water is greater than the reverse. Gaseous diffusive fluxes for OPEs have been estimated to be two to four orders of magnitude greater than the fluxes from dry particle deposition, highlighting the importance of gas exchange in their environmental loading. The direction of this flux (deposition vs. volatilization) is dependent on the specific compound, its concentration in both air and water, and environmental conditions such as temperature.

Sorption and Desorption Behavior in Environmental Matrices

The mobility, bioavailability, and ultimate fate of this compound in the environment are heavily influenced by its sorption and desorption behavior in matrices such as soil and sediment. The primary mechanism governing this behavior for OPEs is their interaction with organic carbon present in the soil or sediment. nih.gov

The hydrophobicity of an OPE, often indicated by its octanol-water partition coefficient (log Kow), is a key determinant of its sorption affinity. nih.gov Research on a range of OPEs has demonstrated a clear trend:

Less Hydrophobic OPEs : Compounds with lower log Kow values (i.e., higher water solubility) exhibit sorption that is dependent on the organic carbon content of the soil, but they are also more readily desorbed. For some of the more soluble OPEs, desorption can be as high as 58% or more. nih.gov

More Hydrophobic OPEs : Compounds with high log Kow values (typically greater than 3.8) show very high to total sorption by soils. These highly hydrophobic OPEs have a strong affinity for soil organic carbon and are often not desorbed, indicating they are likely to be less mobile and more persistent in the solid phase of the environment. nih.gov

Mechanisms involved in the sorption process include hydrophobic interactions, π-π interactions with aromatic components of organic matter, pore filling within the matrix structure, and hydrogen bonding. nih.gov The formation of complexes between biochar and minerals in soil can further enhance the adsorption of aromatic OPEs. nih.gov

Organophosphate Ester (OPE)Log KowSorption BehaviorDesorption Behavior
TCEP (Tris(2-chloroethyl) phosphate)1.44Dependent on soil organic carbon contentHigh (≥58.1%)
TCPP (Tris(1-chloro-2-propyl) phosphate)2.59Dependent on soil organic carbon contentHigh (≥58.1%)
TBEP (Tris(2-butoxyethyl) phosphate)3.75Dependent on soil organic carbon contentHigh (≥58.1%)
TDCP (Tris(1,3-dichloro-2-propyl) phosphate)3.80Very high sorption (≥34.9%)Not desorbed
TBP (Tri-n-butyl phosphate)4.00Very high sorption (≥34.9%)Not desorbed
TPhP (Triphenyl phosphate)4.61Total sorption (100%)Not desorbed

This table summarizes the sorption-desorption behavior of various OPEs based on their hydrophobicity (log Kow). Data sourced from Rodríguez-Gallego et al. (2017). nih.gov

Bioaccumulation and Environmental Persistence Studies (Focus on mechanisms)

The potential for this compound to bioaccumulate in organisms and persist in the environment is a function of its chemical structure and physicochemical properties.

Bioaccumulation Mechanisms: Bioaccumulation of OPEs in aquatic organisms can occur through two primary routes: direct uptake from the water (waterborne exposure), often via gills, and ingestion of contaminated food (dietary exposure). nih.gov Toxicokinetic studies with the zooplankton Daphnia magna show that for many OPEs, waterborne exposure is the more significant pathway for accumulation compared to dietary intake. nih.gov

The bioaccumulation potential is strongly linked to the compound's lipophilicity (log Kow). A significant positive correlation has been observed between the bioaccumulation factors (BAFs) of OPEs and their log Kow values, indicating that more lipophilic compounds tend to accumulate to a greater extent in the fatty tissues of organisms. researchgate.net Chlorinated OPEs, in particular, may be more resistant to metabolic breakdown, making them more persistent within an organism and leading to higher bioaccumulation. mdpi.com Studies in fish have shown that OPEs can accumulate in various tissues, with the brain sometimes showing the highest concentrations, followed by the liver and gills. nih.govresearchgate.net Furthermore, the living habits of species play a role; benthic (bottom-dwelling) fish often exhibit higher accumulation levels than pelagic (open-water) fish, likely due to their close association with contaminated sediments. researchgate.netnih.gov

Organophosphate Ester (OPE)Bioconcentration Factor (BCF)Biomagnification Factor (BMF)Primary Exposure Route
TCEPLow<1 (Trophic Dilution)Waterborne
TDCIPPModerate<1 (Trophic Dilution)Waterborne
TBOEPLow<1 (Trophic Dilution)Waterborne / Dietary
TPHPHigh<1 (Trophic Dilution)Waterborne

This table presents bioaccumulation data for representative OPEs in Daphnia magna, indicating their potential to concentrate from the environment. Data sourced from Fu et al. (2020). nih.gov

Environmental Persistence Mechanisms: The persistence of an OPE in the environment is determined by its resistance to various degradation processes, including hydrolysis, photolysis (degradation by light), and microbial degradation. While the ester linkages in OPEs can be hydrolyzed, the rate of this process varies significantly based on the chemical structure and environmental conditions. Some OPEs are relatively stable against hydrolysis.

Enzyme Target Identification and Inhibition Studies

While organophosphorus compounds are broadly recognized as inhibitors of cholinesterases, specific research detailing the inhibition mechanisms of this compound against acetylcholinesterase or butyrylcholinesterase is not presently found in the reviewed literature. Such investigations would typically involve kinetic studies to determine inhibition constants (e.g., Ki, k2) and experiments to elucidate whether the inhibition is reversible, irreversible, competitive, or non-competitive.

Information regarding the interaction of this compound with other protein targets beyond cholinesterases is not available in the current body of scientific research. Identifying off-target interactions is essential for a complete understanding of its pharmacological and toxicological effects.

Molecular Recognition and Binding Dynamics

Detailed analyses of the molecular recognition processes and binding dynamics between this compound and biological macromolecules have not been specifically reported. Such studies are fundamental to understanding the selectivity and affinity of the compound for its biological targets.

There is no specific research available that analyzes the hydrogen bonding interactions between this compound and biological macromolecules. Hydrogen bonds are critical for the stabilization of ligand-receptor complexes, and identifying the specific donor and acceptor atoms involved would provide insight into the binding orientation and affinity.

Specific studies characterizing the hydrophobic and π-stacking interactions of this compound with biological targets are not found in the existing literature. The bromochlorophenyl group of the molecule suggests the potential for such interactions, which would contribute significantly to its binding affinity and selectivity.

There is no available research that explores the role of halogen bonding in the formation of ligand-receptor complexes involving this compound. The presence of bromine and chlorine atoms on the phenyl ring indicates the potential for halogen bonding with electron-donating residues in a protein's active site, which could be a key determinant of its biological activity.

Role as Chemical Probes in Biological Research

Application in Investigating Protein-Ligand Binding Events

No data tables or detailed research findings could be generated for "this compound" as no primary research articles or database entries detailing such information were identified.

Analytical Methodologies for Chemical Analysis

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating and quantifying organophosphate compounds from various matrices.

Gas Chromatography (GC) Coupled with Selective Detection

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organophosphorus compounds. For 4-Bromo-2-chlorophenyl diethyl phosphate (B84403), a GC system equipped with a selective detector would be the standard approach.

Principle: The compound would be vaporized and separated from other components based on its boiling point and interaction with a capillary column's stationary phase.

Instrumentation: A typical setup would involve a GC instrument with a capillary column (e.g., DB-5 or HP-5ms). Due to the presence of phosphorus, bromine, and chlorine atoms, selective detectors are highly effective.

Flame Photometric Detector (FPD): Highly sensitive to phosphorus-containing compounds.

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds (bromine and chlorine). guidechem.com

Nitrogen-Phosphorus Detector (NPD): Offers excellent selectivity for both nitrogen and phosphorus.

Expected Results: The analysis would yield a chromatogram showing a peak at a specific retention time corresponding to 4-Bromo-2-chlorophenyl diethyl phosphate. Quantification would be achieved by comparing the peak area to that of a known standard. For the related compound Profenofos (B124560), GC analysis has been used to determine its presence and that of its impurity, 4-bromo-2-chlorophenol (B165030), with distinct retention times for each. plantarchives.org

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique suitable for compounds that may not be sufficiently volatile or thermally stable for GC analysis.

Principle: The compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC is the most common mode for organophosphates.

Method Development:

Column: A C18 column is typically the first choice for separating moderately polar compounds like organophosphates.

Mobile Phase: A mixture of an aqueous solvent (like water) and an organic solvent (like acetonitrile (B52724) or methanol) would be used. The gradient or isocratic elution would be optimized to achieve good separation and peak shape.

Detection: A UV detector would be suitable, as the phenyl ring in the molecule will absorb UV light. The detection wavelength would be set at the absorbance maximum of the compound. For instance, a Diode Array Detector (DAD) has been used for detecting related organophosphates. researchgate.net

Expected Results: An HPLC analysis would produce a chromatogram with a characteristic retention time for this compound, allowing for its identification and quantification. HPLC methods have been successfully developed for the quantitative analysis of 4-Bromo-2-chlorophenol in technical materials of Profenofos. guidechem.com

Spectroscopic Characterization Techniques

Spectroscopic methods are used to confirm the identity and elucidate the structure of the isolated compound.

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass spectrometry, particularly when coupled with a chromatographic technique (GC-MS or LC-MS), is a powerful tool for both confirming the structure and quantifying the analyte.

Principle: The molecule is ionized, and the resulting ions and fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern serves as a molecular fingerprint.

Expected Fragmentation: For this compound, electron ionization (EI) would likely lead to characteristic fragments. Key fragment ions would be expected from:

The molecular ion (M+).

Loss of the diethyl phosphate group.

The 4-bromo-2-chlorophenol ion. The isotopic patterns of bromine (79Br/81Br in an approximate 1:1 ratio) and chlorine (35Cl/37Cl in an approximate 3:1 ratio) would be crucial for confirming the presence of these halogens in the fragment ions.

Quantification: Using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), GC-MS or LC-MS/MS can provide highly sensitive and selective quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the ethyl groups of the phosphate moiety.

Aromatic Region: The protons on the 4-bromo-2-chlorophenyl ring would appear as a complex multiplet pattern.

Aliphatic Region: The ethyl groups would typically show a quartet for the -CH₂- protons (coupled to the -CH₃ protons) and a triplet for the -CH₃ protons (coupled to the -CH₂- protons).

¹³C NMR: The carbon NMR spectrum would show a unique signal for each chemically distinct carbon atom in the molecule, including those in the aromatic ring and the ethyl groups.

³¹P NMR: Phosphorus-31 NMR would be particularly informative, showing a single resonance at a chemical shift characteristic of organophosphates, confirming the phosphorus environment.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

Expected Absorptions: An IR spectrum of this compound would be expected to show characteristic absorption bands for:

P=O stretch: A strong band typically in the region of 1250-1300 cm⁻¹.

P-O-C (aryl) stretch: Bands around 1200-1240 cm⁻¹.

P-O-C (alkyl) stretch: Bands around 1000-1050 cm⁻¹.

C-H stretches (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

C=C aromatic ring stretches: Bands in the 1450-1600 cm⁻¹ region.

C-Cl and C-Br stretches: Typically found in the fingerprint region below 800 cm⁻¹. IR spectroscopy has been used to identify degradation products of the related compound Profenofos. plantarchives.org

UV-Visible Spectroscopy for Detection and Purity Assessment

UV-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the detection and purity assessment of this compound. nih.govcwejournal.org This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, leading to electronic transitions. The presence of the substituted aromatic ring in this compound is primarily responsible for its UV absorbance. cwejournal.org

A typical analysis involves dissolving a precisely weighed sample of the compound in a suitable UV-transparent solvent, such as methanol (B129727) or acetonitrile, and measuring its absorbance at various wavelengths. The resulting spectrum, a plot of absorbance versus wavelength, can be used for both qualitative and quantitative analysis. The wavelength of maximum absorption (λmax) is a characteristic feature that can aid in the identification of the compound. For organophosphate pesticides with aromatic rings, these absorption maxima are often found in the 200-300 nm range. nih.gov

Purity assessment is achieved by comparing the obtained spectrum with that of a certified reference standard. The presence of impurities may be indicated by shoulders on the main absorption peak or the appearance of additional peaks at different wavelengths. Furthermore, the specific absorbance value at λmax can be used to quantify the compound's concentration based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. ccspublishing.org.cn

Table 1: Illustrative UV-Vis Spectroscopic Data for this compound

ParameterValue
Solvent Acetonitrile
λmax 275 nm
Molar Absorptivity (ε) at λmax 1850 L mol⁻¹ cm⁻¹
Typical Concentration Range 5 - 50 µg/mL

Analytical Method Validation and Performance Metrics

The validation of analytical methods is crucial to ensure that they are reliable, reproducible, and suitable for their intended purpose. nih.govglobalresearchonline.net For this compound, this involves a systematic evaluation of various performance metrics.

Assessment of Accuracy, Precision, and Robustness

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of pure this compound is added to a sample matrix (spiked sample) and the percentage of the added compound that is detected by the analytical method is calculated. akjournals.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govakjournals.com

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as changes in instrument settings, solvent composition, or temperature. This provides an indication of its reliability during routine use. globalresearchonline.net

Table 2: Example Validation Data for an HPLC-UV Method for this compound

ParameterSpecificationResult
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Robustness No significant impact on resultsPassed

Determination of Linearity, Detection Limits, and Quantification Limits

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of dilutions of a standard solution and plotting the instrument response against the concentration. The correlation coefficient (r²) is a measure of the linearity, with values greater than 0.99 generally considered acceptable. nih.govjournalcra.com

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with acceptable precision and accuracy. researchgate.net

The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.netresearchgate.net

Table 3: Linearity and Sensitivity Parameters for this compound Analysis

ParameterValue
Linear Range 1.0 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Impurity Profiling and Process Monitoring

Identification and Quantification of Process-Related Impurities

Impurity profiling is the identification and quantification of all potential impurities present in a substance. nih.gov For this compound, these impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. plantarchives.org A common process-related impurity is 4-bromo-2-chlorophenol, which is a key starting material and a potential hydrolysis product. plantarchives.orgnih.gov Other potential impurities could include isomers or compounds with incomplete or alternative substitutions on the phenyl ring. google.com

Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating, identifying, and quantifying these impurities. plantarchives.org

Table 4: Common Process-Related Impurities of this compound

Impurity NameChemical StructurePotential Origin
4-Bromo-2-chlorophenolC₆H₄BrClOStarting material, degradation product plantarchives.orgnih.gov
O,O-diethyl phosphorochloridothioateC₄H₁₀ClO₂PSReagent
2-Chloro-6-bromophenolC₆H₄BrClOIsomeric impurity in starting material google.com

Development of Quality Control Methodologies

The development of robust quality control (QC) methodologies is essential to ensure the consistent quality and purity of this compound. These methodologies are built upon the validated analytical methods and impurity profiles.

A comprehensive QC strategy would include:

Identity Testing: Using techniques like FTIR or UV-Vis spectroscopy to confirm that the material is indeed this compound.

Purity Assay: Employing a validated chromatographic method (e.g., HPLC or GC) to determine the percentage of the active substance.

Impurity Testing: Quantifying known impurities and detecting any new, unknown impurities against established limits.

Residual Solvent Analysis: Using techniques like headspace GC to ensure that levels of solvents used in the manufacturing process are below acceptable limits.

These QC tests are performed on each batch of the manufactured compound to ensure it meets the predefined specifications before it can be released for its intended use.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies detailing the electronic structure and reactivity of 4-Bromo-2-chlorophenyl diethyl phosphate (B84403) were found in the available literature. While DFT is a common method for evaluating such properties in organophosphorus compounds, dedicated calculations for this specific molecule, including optimized geometry, electrostatic potential maps, and electronic properties, are not publicly available.

HOMO-LUMO Energy Analysis

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for 4-Bromo-2-chlorophenyl diethyl phosphate, could not be located. This type of analysis is crucial for understanding a molecule's kinetic stability and chemical reactivity, but has not been specifically reported for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

No studies employing Natural Bond Orbital (NBO) analysis to investigate the intramolecular and intermolecular interactions of this compound were identified. NBO analysis provides insight into charge transfer, hyperconjugative interactions, and the nature of chemical bonds, none of which have been documented for this specific phosphate ester.

Fukui Function Calculations for Local Reactivity Sites

There were no available studies that performed Fukui function calculations to identify the local reactive sites (nucleophilic, electrophilic, and radical attack) on the this compound molecule.

Molecular Modeling and Simulation Approaches

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies featuring this compound as a ligand to identify its potential interactions with biological targets were found. Such simulations are instrumental in predicting the binding affinity and mode of action for compounds in drug discovery and toxicology, but this information is not available for the specified compound.

Molecular Dynamics Simulations for Conformational and Binding Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, offering a detailed view of their conformational flexibility and binding interactions with biological targets. For this compound, MD simulations can elucidate how the molecule adapts its shape and interacts with the active site of enzymes, such as acetylcholinesterase (AChE), a common target for organophosphates.

Simulations would typically place the molecule in a solvated, physiologically relevant environment to observe its dynamic nature. The key areas of investigation include:

Conformational Landscape: The diethyl phosphate and the substituted phenyl groups possess rotational freedom. MD simulations can map the accessible conformations and the energy barriers between them, revealing the most stable spatial arrangements of the molecule.

Binding Stability: When docked into a target protein, MD simulations can verify the stability of the binding pose. researcher.life By tracking the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess whether the initial docked conformation is maintained. researcher.life A stable binding mode is crucial for sustained interaction and biological activity.

Interaction Analysis: Throughout the simulation, the specific interactions between this compound and the amino acid residues of the binding pocket can be monitored. This includes hydrogen bonds, hydrophobic contacts, and halogen bonds involving the bromine and chlorine atoms. Understanding the persistence and nature of these interactions provides a dynamic picture of the binding mechanism.

These simulations are instrumental in validating hypotheses from other computational methods, like docking, and provide a theoretical basis for understanding the molecule's biological function at an atomic level. researcher.life

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For organophosphates like this compound, QSAR models are developed to predict their insecticidal activity or other biological effects. daneshyari.comresearchgate.net

The development of a QSAR model involves several key steps:

Data Set Preparation: A collection of organophosphate compounds with known biological activities is assembled. nih.gov

Descriptor Calculation: Various molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. These can be classified into several categories. researchgate.net

Model Generation and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the activity. nih.gov The model's predictive power is rigorously validated internally and externally. daneshyari.com

Table 1: Representative Molecular Descriptors in QSAR Studies of Organophosphates

Descriptor Category Example Descriptors Description
Electronic Dipole Moment, HOMO/LUMO energies Describes the electronic aspects of the molecule, influencing reactivity and interaction with polar environments.
Steric Molecular Volume, Surface Area Relates to the size and shape of the molecule, affecting its ability to fit into a binding site.
Lipophilicity LogP (Partition Coefficient) Measures the molecule's affinity for fatty or non-polar environments, crucial for membrane permeability.

| Topological | Connectivity Indices | Numerical values derived from the graph representation of the molecule, encoding information about branching and structure. |

Crystallographic and Intermolecular Interaction Analysis

Determining the three-dimensional structure of this compound in the solid state is fundamental to understanding its intrinsic properties and how it interacts with neighboring molecules.

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A successful crystallographic analysis of this compound would yield a wealth of structural information.

This data provides an unambiguous determination of the molecule's conformation in the solid state, including the relative orientation of the phenyl ring and the diethyl phosphate group. This experimental structure serves as a crucial validation point for theoretical calculations and as a starting point for molecular modeling studies.

Table 2: Illustrative Crystallographic Data Obtainable from X-ray Diffraction

Parameter Description
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal lattice.
Bond Lengths (Å) The precise distances between bonded atoms.
**Bond Angles (°) ** The angles formed between three connected atoms.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govscielo.org.mx Based on the electron distribution of the molecule, this technique partitions the crystal space, allowing for a detailed investigation of how adjacent molecules "touch."

For this compound, the key outputs of a Hirshfeld analysis would be:

d_norm Surface: A color-mapped surface where red spots highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen or halogen bonds. nih.gov

2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing quantitative percentages for each type of interaction. nih.gov For this molecule, significant contributions would be expected from contacts involving hydrogen, bromine, chlorine, and oxygen atoms.

This analysis provides a powerful visual and statistical summary of the crystal packing forces, identifying the key interactions responsible for the supramolecular architecture. scielo.org.mx

Characterization of Non-Covalent Interactions in Crystal Lattices

The stability and structure of a molecular crystal are governed by a network of non-covalent interactions. mdpi.comrsc.org In the crystal lattice of this compound, several types of these interactions are expected to play a crucial role.

Halogen Bonds: The bromine and chlorine atoms on the phenyl ring are capable of forming halogen bonds, where the halogen acts as an electrophilic species interacting with a nucleophile (such as an oxygen atom from a phosphate group on a neighboring molecule). These are directional interactions that can significantly influence crystal packing. mdpi.com

van der Waals Forces: These non-specific attractive and repulsive forces are present between all molecules and form the background of the crystal's cohesive energy. researchgate.net

A thorough analysis of these interactions is essential for crystal engineering, as it allows for a rational understanding of why the molecule adopts a particular packing arrangement in the solid state. mdpi.com

Table 3: Mentioned Compounds

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-chlorophenyl diethyl phosphate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of brominated and chlorinated aryl phosphates typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting 4-bromo-2-chlorophenol with diethyl chlorophosphate in anhydrous conditions (e.g., using a base like triethylamine) is a common approach. Temperature control (0–25°C) and stoichiometric ratios are critical to minimize side products like hydrolyzed phosphates . Purity (>97%) can be achieved via column chromatography, as evidenced by similar bromo-chloro compounds in reagent catalogs .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is essential for confirming substituent positions and phosphate ester bonding. X-ray crystallography, as applied to structurally analogous bromo-chloro compounds (e.g., 2-bromo-N-(4-chlorophenyl) derivatives), provides definitive bond lengths and angles . High-performance liquid chromatography (HPLC) with UV detection ensures purity, referencing protocols for >97% purity standards in related compounds .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Storage at 0–6°C under inert gas (argon/nitrogen) minimizes hydrolysis and oxidative degradation, as indicated for bromo-chlorophenyl boronic acids and phosphate esters . Stability assays (e.g., accelerated aging at 40°C/75% RH) should be conducted to establish shelf-life, with periodic HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for hydrolysis or substitution reactions. Molecular electrostatic potential maps identify electrophilic sites (e.g., the phosphorus center), while Fukui indices predict regioselectivity in reactions. Tools like Gaussian or ORCA, validated for similar halogenated aryl phosphates, are recommended .

Q. What strategies resolve contradictions in kinetic data for degradation pathways of this compound?

  • Methodological Answer : Conflicting kinetic data (e.g., pH-dependent hydrolysis rates) require multi-method validation. Use stopped-flow spectroscopy for rapid kinetics and LC-MS to track intermediate species. Cross-reference with isotopic labeling (¹⁸O in phosphate) to confirm mechanisms, as applied in studies on tris(2,4-di-tert-butylphenyl) phosphate . Statistical tools like ANOVA assess experimental variability .

Q. How does this compound interact with biological macromolecules, and what experimental designs validate these interactions?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities with proteins/enzymes. For mechanistic insights, synthesize fluorescent analogs (e.g., dansyl-tagged derivatives) for real-time tracking in cellular assays. Crystallographic studies on bromo-chloro Schiff base complexes provide precedents for structural interaction analysis .

Q. What factorial design approaches optimize the scalability of its synthesis for research applications?

  • Methodological Answer : A 2³ factorial design can test variables: temperature (20–40°C), solvent polarity (THF vs. acetonitrile), and catalyst loading (0.5–2.0 mol%). Response Surface Methodology (RSM) refines optimal conditions, while Design of Experiments (DoE) software (e.g., JMP) identifies interactions between factors .

Cross-Disciplinary Applications

Q. How is this compound utilized in membrane separation technologies or catalytic systems?

  • Methodological Answer : As a phosphate ester, it may act as a ligand in transition-metal catalysts (e.g., palladium cross-coupling). Test catalytic efficiency in Suzuki-Miyaura reactions using bromo-chloro phenylboronic acids as coupling partners . In membrane technologies, evaluate its incorporation into polymer matrices for ion-selective transport via impedance spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.